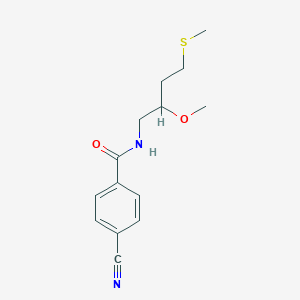

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, also known as CMMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMMB belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.

科学研究应用

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and reactivity make it an interesting candidate for drug development. Studies have investigated its effects on cancer cell lines and tumor growth inhibition .

- Kinase Inhibitor : Some derivatives of this compound exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and inhibitors targeting specific kinases are valuable for cancer therapy and other diseases .

- Cyanoacetamide Derivatives : The synthesis of cyanoacetamides involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. This method yields N-aryl or N-heteryl cyanoacetamides, which serve as versatile building blocks for heterocyclic compounds. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions .

- Thiophene Derivatives : Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide under solvent-free conditions produces thiophene derivatives. These compounds find applications in materials science and organic electronics .

- Functional Materials : Researchers have explored the use of this compound and its derivatives in designing functional materials. Their unique properties, such as electron-donating and electron-withdrawing groups, make them interesting for applications like organic semiconductors and sensors.

- Biochemical Research : The diverse biological activities reported for cyanoacetamide derivatives have drawn attention from biochemists. These compounds may interact with cellular targets, affecting enzyme activity, protein function, or signaling pathways .

- Enzyme Inhibition : Some derivatives exhibit enzyme inhibitory effects, making them relevant for studying enzyme kinetics and drug discovery .

- Potential Chemotherapeutics : Researchers continue to explore the potential of cyanoacetamide derivatives in evolving better chemotherapeutic agents. Their structural diversity and reactivity offer opportunities for designing novel drugs .

Pharmacology and Medicinal Chemistry

Organic Synthesis

Material Science

Biological Studies

Chemotherapeutic Agents

作用机制

Target of Action

It is known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It can be inferred from the properties of cyanoacetamide derivatives that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives have diverse biological activities and have drawn the attention of biochemists in the last decade .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities .

属性

IUPAC Name |

4-cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-18-13(7-8-19-2)10-16-14(17)12-5-3-11(9-15)4-6-12/h3-6,13H,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEPKCDRLHXHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCSC)CNC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)

![N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2911996.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2911998.png)

![1-allyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2912005.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2912008.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2912009.png)